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An In-depth Technical Guide on the Electronic Configuration and Ground State of the Trivalent

Erbium Ion (Er³⁺)

Introduction
The trivalent erbium ion (Er³⁺) is a member of the lanthanide series and has garnered

significant scientific and commercial interest due to its unique electronic structure. The partially

filled 4f electron shell, shielded by the outer 5s and 5p electrons, gives rise to a rich system of

sharp, well-defined energy levels. These properties make Er³⁺ a critical component in various

applications, particularly in optical fiber communications, solid-state lasers, and upconversion

phosphors.[1][2] The transition between the first excited state (⁴I₁₃/₂) and the ground state (⁴I₁₅/

₂) at approximately 1.5 µm is especially vital as it aligns with the low-loss window of silica-

based optical fibers.[2] This guide provides a detailed examination of the electronic

configuration of Er³⁺ and the theoretical determination of its ground state using Hund's rules.

Electronic Configuration of Er³⁺
The determination of the electronic configuration of an ion begins with the configuration of its

neutral atomic state. Erbium (Er) has an atomic number (Z) of 68, meaning a neutral Er atom

contains 68 electrons.[3]

The ground state electronic configuration of a neutral Erbium atom is: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰

4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹² 6s²[4]
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Or in shorthand notation, using the Xenon (Xe) core: [Xe] 4f¹² 6s²[5]

To form the trivalent ion, Er³⁺, the atom loses three of its most energetic electrons. The

electrons in the outermost principal energy level (n=6) are removed first, followed by electrons

from the next highest energy level. Therefore, the two 6s electrons and one 4f electron are

removed.

This results in the electronic configuration for the trivalent erbium ion (Er³⁺): 1s² 2s² 2p⁶ 3s² 3p⁶

3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹¹

In shorthand notation, the configuration for Er³⁺ is: [Xe] 4f¹¹[5][6]

Determination of the Ground State Term Symbol
The ground state of the Er³⁺ ion is described by a term symbol, expressed in the format ²S⁺¹Lⱼ,

which is derived from the arrangement of the 11 electrons in the 4f subshell. The Russell-

Saunders (L-S) coupling scheme is appropriate for lanthanide ions, as the spin-orbit coupling is

weaker than the spin-spin and orbit-orbit interactions.[5][7] The ground state term symbol is

determined by applying Hund's rules.

Hund's First Rule: Maximizing Spin Multiplicity (S)
Hund's first rule states that the term with the maximum spin multiplicity (2S+1) will have the

lowest energy.[8] This corresponds to the arrangement with the maximum number of unpaired

electrons. The 4f subshell has 7 orbitals (mₗ = +3, +2, +1, 0, -1, -2, -3). To accommodate 11

electrons, each of the 7 orbitals is first filled with a single electron (spin-up, mₛ = +1/2). The

remaining four electrons then pair up with electrons in the first four orbitals (spin-down, mₛ =

-1/2).

Number of spin-up electrons = 7

Number of spin-down electrons = 4

Number of unpaired electrons = 7 - 4 = 3

The total spin quantum number (S) is the sum of the individual spin quantum numbers: S = (7 ×

+1/2) + (4 × -1/2) = 7/2 - 4/2 = 3/2
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The spin multiplicity is calculated as 2S+1: Multiplicity = 2(3/2) + 1 = 4

Hund's Second Rule: Maximizing Orbital Angular
Momentum (L)
For a given multiplicity, the term with the largest total orbital angular momentum quantum

number (L) has the lowest energy.[8] L is calculated by summing the magnetic orbital quantum

numbers (mₗ) for all electrons.

Sum of mₗ for the 7 spin-up electrons: (+3) + (+2) + (+1) + (0) + (-1) + (-2) + (-3) = 0

Sum of mₗ for the 4 spin-down electrons: (+3) + (+2) + (+1) + (0) = 6

Total L = 0 + 6 = 6

The value of L corresponds to a letter code: S (0), P (1), D (2), F (3), G (4), H (5), I (6), K (7)...

For L = 6, the corresponding term letter is I.

Hund's Third Rule: Determining Total Angular
Momentum (J)
For a given term (defined by S and L), the level with the lowest energy is determined by the

total angular momentum quantum number (J).[8] The rule depends on the filling of the subshell:

For subshells that are less than half-filled, J = |L - S|.

For subshells that are more than half-filled, J = L + S.

The 4f subshell of Er³⁺ contains 11 electrons, which is more than half-filled (a full 4f subshell

holds 14 electrons). Therefore: J = L + S = 6 + 3/2 = 15/2

The Ground State Term Symbol of Er³⁺
Combining the results from Hund's rules gives the ground state term symbol for the trivalent

erbium ion: ⁴I₁₅/₂[6]

This ground state is 16-fold degenerate (2J+1 = 2(15/2) + 1 = 16). In a crystal lattice, the

crystal field can lift this degeneracy, splitting the ground state into a series of Stark levels.[2][9]
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Summary of Quantitative Data
The key parameters for the trivalent erbium ion are summarized in the table below.

Parameter Symbol Value Reference

Element Er - [3]

Atomic Number Z 68 [3]

Neutral Er

Configuration
- [Xe] 4f¹² 6s² [4][5]

Trivalent Er³⁺

Configuration
- [Xe] 4f¹¹ [5][6]

Total Spin Quantum

Number
S 3/2 [5]

Spin Multiplicity 2S+1 4 [6]

Total Orbital Angular

Momentum
L 6 [5]

Term Letter - I [6]

Total Angular

Momentum
J 15/2 [5]

Ground State Term

Symbol
²S⁺¹Lⱼ ⁴I₁₅/₂ [5][6]

Experimental Protocols for Determination of
Electronic Structure
The theoretical electronic structure of Er³⁺ is confirmed and refined through various

spectroscopic techniques. These methods probe the energy differences between the ground

state and the various excited states.

Absorption Spectroscopy
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This is a fundamental technique used to map the excited energy levels of an ion.

Methodology: A light source providing a broad spectrum of wavelengths is passed through a

sample containing Er³⁺ ions (e.g., an Er-doped crystal or glass). As the light passes through,

photons with energies that exactly match the energy difference between the ⁴I₁₅/₂ ground

state and higher excited states (e.g., ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴F₉/₂, etc.) are absorbed.[10] A detector

measures the transmitted light intensity as a function of wavelength. The resulting absorption

spectrum shows sharp dips corresponding to these electronic transitions.

Data Analysis: The position of each absorption band reveals the energy of the corresponding

excited state relative to the ground state. The absorption cross-section (σₐ) can be calculated

from the absorbance using the Beer-Lambert law, providing quantitative information about

the probability of a given transition.[10]

Photoluminescence (Emission) Spectroscopy
This technique characterizes the radiative transitions from excited states back down to lower

energy levels.

Methodology: The Er³⁺-containing sample is excited using a monochromatic light source,

typically a laser, with a wavelength corresponding to a strong absorption band (e.g., 980 nm

to excite the ⁴I₁₁/₂ level). After excitation, the electrons relax non-radiatively to intermediate

metastable states, most notably the ⁴I₁₃/₂ level. From this level, they decay radiatively to the

⁴I₁₅/₂ ground state, emitting photons.[1][10] This emitted light is collected and analyzed by a

spectrometer to produce an emission spectrum.

Data Analysis: The emission spectrum reveals the energy of the radiative transitions. For

Er³⁺, the most prominent emission is centered around 1.54 µm, corresponding to the ⁴I₁₃/₂ →

⁴I₁₅/₂ transition.[1] The shape and peak position of the emission band are sensitive to the

host material. The emission cross-section (σₑ) can be calculated from the absorption

spectrum using the McCumber theory, which is crucial for predicting the potential optical gain

of the material.[1]

Visualization of Ground State Determination
The logical workflow for determining the ground state of Er³⁺ using Hund's rules is depicted in

the following diagram.
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Er³⁺ Electronic Configuration
[Xe] 4f¹¹

Rule 1: Maximize Spin (S)
Place 11e⁻ in 7 f-orbitals

Result: 3 unpaired e⁻
S = 3/2

Rule 2: Maximize Orbit (L)
Sum mₗ for all e⁻

L = 6

Rule 3: Determine Total Momentum (J)
Subshell is > half-filled

J = L + S = 6 + 3/2 = 15/2

Calculate Multiplicity
2S + 1 = 2(3/2) + 1 = 4

Ground State Term Symbol
⁴I₁₅/₂

Determine Term Letter
L=6  → 'I' term

Click to download full resolution via product page

Caption: Logical workflow for determining the Er³⁺ ground state term symbol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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